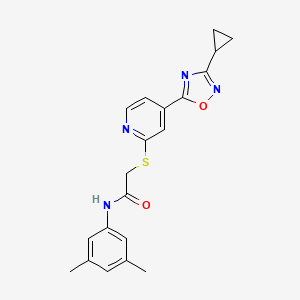

2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-12-7-13(2)9-16(8-12)22-17(25)11-27-18-10-15(5-6-21-18)20-23-19(24-26-20)14-3-4-14/h5-10,14H,3-4,11H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKKYGCKFNNBFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a member of the oxadiazole family, known for its diverse biological activities. This article discusses its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

- Oxadiazole ring : Known for anticancer properties.

- Pyridine ring : Involved in various biological interactions.

- Thioether linkage : Enhances lipophilicity and bioavailability.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation, such as:

- Thymidylate Synthase : Critical for DNA synthesis.

- Histone Deacetylases (HDAC) : Involved in chromatin remodeling and gene expression regulation.

- Telomerase : Maintains telomere length in cancer cells.

- Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing signaling pathways related to cell growth and apoptosis.

Biological Activity Overview

Research indicates that derivatives of 1,3,4-oxadiazole exhibit a broad spectrum of biological activities:

Case Studies

-

Anticancer Activity :

A study highlighted the anticancer potential of oxadiazole derivatives. The compound was shown to inhibit telomerase activity in cancer cells, leading to reduced proliferation rates. The mechanism involved the disruption of the enzyme's active site through competitive inhibition . -

Antimicrobial Properties :

Another research effort demonstrated that compounds with similar structures exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The oxadiazole moiety was crucial for this activity, suggesting a common mechanism among related compounds . -

Anti-inflammatory Effects :

In vitro studies indicated that the compound could reduce pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases .

Research Findings

Recent studies have focused on structure-activity relationships (SAR) to optimize the efficacy of oxadiazole derivatives:

Scientific Research Applications

Structural Overview

The compound is characterized by the presence of an oxadiazole ring, which is known for its biological activity. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a review summarized that various 1,3,4-oxadiazole derivatives exhibit significant in vitro anticancer activity against multiple cancer cell lines. Notably:

- Mechanism of Action : The compound may inhibit specific pathways involved in cancer cell proliferation and survival.

- Case Studies : In vitro tests have shown that similar oxadiazole compounds can induce apoptosis in leukemia cell lines at concentrations as low as .

Antimicrobial Properties

Oxadiazole derivatives have also been investigated for their antimicrobial properties. Compounds containing the oxadiazole moiety have demonstrated activity against various bacterial strains:

- Example Study : A series of synthesized oxadiazoles were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Neuropharmacological Effects

There is emerging evidence that compounds similar to 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide may possess neuropharmacological effects:

- Anticonvulsant Activity : Some oxadiazole derivatives have shown anticonvulsant properties in animal models, indicating their potential use in treating epilepsy .

Data Table: Summary of Biological Activities

Preparation Methods

Cyclopropane Functionalization and Oxadiazole Formation

The 3-cyclopropyl-1,2,4-oxadiazole ring is synthesized through a [3+2] cycloaddition between a cyclopropane-carboxamide and a nitrile oxide. This reaction typically employs dehydrating agents such as phosphorus oxychloride (POCl₃) or carbodiimides to facilitate cyclization.

Representative Procedure :

- Cyclopropane-carboxamide Synthesis : React cyclopropanecarbonyl chloride with hydroxylamine hydrochloride in dichloromethane (DCM) to form N-hydroxycyclopropanecarboxamide.

- Nitrile Oxide Generation : Treat the hydroxamic acid derivative with chloramine-T in the presence of triethylamine to generate the reactive nitrile oxide intermediate.

- Cycloaddition : Combine the nitrile oxide with 4-cyanopyridine in refluxing toluene, catalyzed by a Lewis acid (e.g., ZnCl₂), to yield 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine.

Key Parameters :

Halogenation of the Pyridine Ring

To enable subsequent thioether formation, the pyridine ring must be activated for nucleophilic substitution. Bromination or chlorination at the C2 position is achieved using N-bromosuccinimide (NBS) or POCl₃, respectively, under controlled conditions.

Optimized Conditions for Chlorination :

- Reagent: POCl₃ (3 equiv)

- Solvent: DMF (anhydrous)

- Temperature: 0°C to room temperature

- Reaction Time: 12–16 hours

- Yield: 85–90%

Thioether Linkage Installation

Synthesis of the Thioacetamide Precursor

The thioacetamide segment is prepared by reacting 3,5-dimethylaniline with chloroacetyl chloride in the presence of a base:

Procedure :

- Dissolve 3,5-dimethylaniline (1.0 equiv) in anhydrous tetrahydrofuran (THF).

- Add chloroacetyl chloride (1.2 equiv) dropwise at 0°C under nitrogen.

- Stir for 4–6 hours at room temperature.

- Quench with ice water and extract with ethyl acetate.

- Purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield : 92–95%

SNAr Reaction for Thioether Formation

The chloropyridine-oxadiazole intermediate undergoes nucleophilic substitution with the thioacetamide precursor:

Reaction Setup :

- Substrate: 2-chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine (1.0 equiv)

- Nucleophile: Potassium thioacetate (1.5 equiv)

- Solvent: Dimethylformamide (DMF)

- Base: K₂CO₃ (2.0 equiv)

- Temperature: 80°C

- Time: 8–12 hours

Workup :

- Cool the reaction mixture, dilute with water, and extract with dichloromethane.

- Dry over Na₂SO₄ and concentrate under reduced pressure.

- Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Final Amidation and Product Isolation

The thioether intermediate is hydrolyzed to the corresponding carboxylic acid, followed by amidation with 3,5-dimethylaniline:

Hydrolysis of Thioester

Conditions :

- Reagent: 5N NaOH (aqueous)

- Solvent: Methanol/water (1:1)

- Temperature: 60°C

- Time: 4 hours

Yield : 95%

Amide Coupling

Activate the carboxylic acid using oxalyl chloride (2.0 equiv) in THF, then react with 3,5-dimethylaniline (1.2 equiv) in the presence of DMAP (0.1 equiv):

Procedure :

- Add oxalyl chloride to the acid in THF at 0°C.

- Stir for 2 hours at room temperature.

- Add 3,5-dimethylaniline and DMAP, reflux for 20 hours.

- Quench with ice, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Analytical Characterization

Critical spectroscopic data for validating the structure include:

Challenges and Optimization Opportunities

- Oxadiazole Ring Stability : The 1,2,4-oxadiazole moiety is prone to hydrolysis under acidic or basic conditions. Mitigation strategies include using anhydrous solvents and avoiding prolonged exposure to extreme pH during workup.

- Regioselectivity in Pyridine Functionalization : Directed ortho-metalation (DoM) techniques using lithium diisopropylamide (LDA) could improve C2 halogenation selectivity.

- Thioether Oxidation : Storage under inert atmosphere and addition of radical inhibitors (e.g., BHT) prevent oxidation to sulfone derivatives.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Optimization involves systematic parameter variation using Design of Experiments (DoE) to identify critical factors (e.g., temperature, reaction time, catalyst concentration). For example:

- Reagent Selection : Use sodium hydroxide or potassium carbonate as bases to facilitate bond formation while controlling pH .

- Solvent and Reflux Conditions : Triethylamine as a solvent under reflux (4–6 hours) ensures efficient intermediate formation .

- Purification : Recrystallization with pet-ether or column chromatography improves purity .

Statistical tools like response surface methodology (RSM) minimize experimental runs while maximizing data quality .

Basic: What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR validate the pyridin-2-ylthio and acetamide moieties, with cyclopropyl protons appearing as distinct multiplets .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .

- HPLC-PDA : Assesses purity (>95%) by monitoring UV absorption at 254 nm .

Basic: What initial biological screening assays evaluate its therapeutic potential?

Methodological Answer:

- Antimicrobial/Anticancer Assays : Use in vitro models like MIC (Minimum Inhibitory Concentration) against E. coli or MTT assays on cancer cell lines (e.g., HeLa). Structural analogs with oxadiazole rings show activity against microbial and cancer targets .

- Enzyme Inhibition Studies : Test inhibition of COX-2 or kinases via fluorometric assays, leveraging the oxadiazole group’s affinity for catalytic sites .

Advanced: How can computational methods enhance reaction pathway design?

Methodological Answer:

- Quantum Chemical Calculations : Predict transition states and intermediates using software like Gaussian. ICReDD’s approach combines quantum mechanics with experimental feedback to identify low-energy pathways .

- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) explore alternative pathways, reducing trial-and-error synthesis .

- Machine Learning : Trains models on existing oxadiazole synthesis data to predict optimal conditions (e.g., solvent polarity, catalyst) .

Advanced: How should researchers analyze SAR to identify key bioactivity drivers?

Methodological Answer:

- Structural Analog Comparison : Compare with derivatives like thieno[2,3-d]pyrimidine (antimicrobial) or morpholine-based acetamides (anticancer) to pinpoint active groups. For example:

| Compound Feature | Bioactivity Trend | Reference |

|---|---|---|

| Cyclopropyl substituent | Enhanced metabolic stability | |

| 3,5-Dimethylphenyl group | Increased lipophilicity & target binding | |

| Oxadiazole ring | Electrophilic reactivity with enzymes |

- Free-Wilson Analysis : Quantifies substituent contributions to activity using regression models .

Advanced: What strategies resolve contradictions in experimental data (e.g., variable bioactivity)?

Methodological Answer:

- Statistical Validation : Apply ANOVA to assess reproducibility; outliers may indicate unoptimized reaction conditions or impurities .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed oxadiazole) that skew bioactivity .

- Dose-Response Curves : Re-evaluate activity across concentrations to rule out assay-specific artifacts .

Advanced: What interaction studies elucidate its mechanism of action?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to target proteins (e.g., kinases) .

- X-ray Crystallography : Resolves 3D binding modes, highlighting hydrogen bonds between the acetamide group and active-site residues .

- Metabolomic Profiling : Tracks metabolic stability in hepatic microsomes to assess pharmacokinetic liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.